molecular formula C18H21ClN4OS B2667787 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-93-8

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2667787
CAS No.: 869342-93-8
M. Wt: 376.9
InChI Key: OORBXZYZRSVUMW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a 2-chlorophenyl and 4-methylpiperidine substituent.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-7-9-22(10-8-11)15(13-5-3-4-6-14(13)19)16-17(24)23-18(25-16)20-12(2)21-23/h3-6,11,15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBXZYZRSVUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazolol Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions to form the thiazolotriazolol core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazolotriazolol intermediate.

    Attachment of the Methylpiperidinyl Group: This step involves the alkylation of the intermediate with 4-methylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any ketone or aldehyde functionalities present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C21H21ClN4O2SC_{21}H_{21}ClN_{4}O_{2}S, with a molecular weight of approximately 428.9 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of the chlorophenyl and piperidine groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific interactions of this compound with cellular pathways warrant further investigation into its efficacy against specific cancers.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Thiazole and triazole derivatives are known to possess antifungal and antibacterial properties. Research has shown that modifications in the piperidine ring can enhance the antimicrobial efficacy of similar compounds.

Neuropharmacological Effects

The piperidine moiety is associated with neuropharmacological effects, making this compound a candidate for studying neurological disorders. Research has indicated that compounds containing piperidine can interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerHeLa Cells
Compound BAntimicrobialStaphylococcus aureus
Compound CNeuropharmacologicalNeuroblastoma Cells

Polymer Chemistry

The unique structural features of this compound allow it to be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to its rigid structure.

Nanotechnology

In nanotechnology, compounds like this are being investigated for their ability to act as stabilizers or functionalizers for nanoparticles. Their interaction with metal ions could lead to the development of novel nanomaterials with specific electronic or catalytic properties.

Case Study 1: Anticancer Activity

A study conducted on thiazole derivatives showed that modifications in the structure significantly increased cytotoxicity against breast cancer cells. The presence of the chlorophenyl group was found to enhance binding affinity to cancer-specific receptors, highlighting the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of thiazole derivatives, it was found that compounds with piperidine rings exhibited enhanced activity against Gram-positive bacteria. This study underscores the potential for developing new antibiotics based on these structural motifs.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic and Amine Groups

Compound A : 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Key differences :
    • Aromatic substituent : 3-Chlorophenyl vs. 2-Chlorophenyl in the target compound. The ortho-chloro position may sterically hinder interactions compared to the meta position.
    • Amine group : 4-Ethylpiperazine (a seven-membered ring with an ethyl group) vs. 4-Methylpiperidine (a six-membered ring with a methyl group). Piperazine derivatives often exhibit higher solubility due to increased polarity .
  • Impact : The target compound’s 4-methylpiperidine group may reduce metabolic degradation compared to piperazine derivatives, as tertiary amines are less prone to oxidation .

Compound B : 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Key differences: Aromatic substituent: 4-Ethoxy-3-methoxyphenyl vs. 2-Chlorophenyl. Amine group: 4-(3-Chlorophenyl)piperazine introduces additional aromaticity, which may enhance π-π stacking interactions in biological targets .

Biological Activity

The compound 5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O2SC_{21}H_{21}ClN_{4}O_{2}S with a molecular weight of 428.9 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H21ClN4O2S
Molecular Weight428.9 g/mol
CAS Number887219-92-3

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's potential as an antibacterial agent can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that related compounds exhibit strong AChE inhibitory activity, suggesting that this compound could have similar therapeutic applications .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing piperidine and thiazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest in cancer cells, although further studies are required to elucidate these pathways specifically for this compound .

Case Studies and Research Findings

  • In Vitro Studies : A study on thiazole derivatives found that specific structural modifications led to enhanced AChE inhibition, with IC50 values significantly lower than those of standard inhibitors. This suggests the potential for developing more effective treatments for cognitive disorders .
  • Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and target enzymes, supporting its potential as a lead compound in drug development .
  • Pharmacological Profiles : In vivo studies are needed to confirm the pharmacokinetics and bioavailability of this compound, which are crucial for assessing its therapeutic viability.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong activity
Acetylcholinesterase InhibitionStrong inhibitory potential
AnticancerCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazolo-triazole core in this compound?

  • Methodological Answer : The thiazolo-triazole scaffold can be synthesized via cyclocondensation reactions. For example, describes a heterogenous catalytic approach using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C, which facilitates nucleophilic substitution and cyclization. Key steps include TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid for purity .

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Methodological Answer : Characterization relies on ¹H NMR and IR spectroscopy to identify functional groups. For instance, and highlight sharp singlet peaks in ¹H NMR for methyl groups (~δ 2.5 ppm) and IR absorption bands for thiol (2500–2600 cm⁻¹) or triazole C=N (1600–1650 cm⁻¹) groups. Elemental analysis (C, H, N, S) further validates stoichiometry .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like aqueous acetic acid or methanol are preferred. and emphasize using hot methanol for recrystallization to remove unreacted starting materials, with purity confirmed via HPLC (>95%) and melting point consistency .

Advanced Research Questions

Q. How can molecular docking predict the compound's interaction with fungal enzyme targets like 14-α-demethylase?

  • Methodological Answer : As in and , use software (AutoDock Vina) to model binding to PDB:3LD5. Key parameters include:

  • Grid Box : Centered on the heme cofactor (coordinates x=15.2, y=22.8, z=4.1).
  • Docking Score : Compare binding energies (ΔG ≤ -8.0 kcal/mol suggests strong inhibition).
  • ADME Analysis : Predict pharmacokinetics (e.g., LogP < 3 for blood-brain barrier penetration) using SwissADME .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Cross-validate using orthogonal assays. For example:

  • Antifungal Activity : Compare MIC values in CLSI M38 (broth microdilution) vs. agar diffusion ( ).
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to differentiate target-specific vs. off-target effects. Statistical tools (ANOVA, p < 0.05) identify significant discrepancies .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). For example:

  • Catalyst Screening : Test Bleaching Earth Clay ( ) vs. Amberlyst-15 for acid-sensitive steps.
  • Temperature Gradients : Use microwave-assisted synthesis ( ) for rapid, controlled heating (e.g., 100°C, 30 min).
  • Workup : Avoid prolonged exposure to air by using Schlenk lines for thiol intermediates .

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